molecular formula C20H24N4O2 B4332834 5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

Cat. No.: B4332834
M. Wt: 352.4 g/mol
InChI Key: CVENKPAUMQIOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple ring systems, including pyrano, pyrido, and furo rings, along with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure, followed by the introduction of the 4-(4-methylpiperidin-1-yl) group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as a lead compound for the development of new pharmaceuticals.

    Industry: It may find use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-dimethyl-4-(4-methylpiperidin-1-yl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine stands out due to its complex multi-ring structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12-4-6-24(7-5-12)18-17-16(21-11-22-18)14-8-13-10-25-20(2,3)9-15(13)23-19(14)26-17/h8,11-12H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVENKPAUMQIOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Reactant of Route 2
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Reactant of Route 3
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Reactant of Route 4
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Reactant of Route 5
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
Reactant of Route 6
Reactant of Route 6
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.